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8-Hydroxyicosa-5,9,11,14-tetraenoic acid -

8-Hydroxyicosa-5,9,11,14-tetraenoic acid

Catalog Number: EVT-472212
CAS Number:
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxyicosa-5,9,11,14-tetraenoic acid is a hydroxylated fatty acid derived from arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids, commonly referred to as HETEs. This compound plays a significant role in various biological processes, including inflammation and cardiovascular health. As a product of the lipoxygenase pathway, it is involved in the regulation of several physiological functions and has been studied for its potential therapeutic applications.

Source

8-Hydroxyicosa-5,9,11,14-tetraenoic acid is primarily synthesized from arachidonic acid through enzymatic processes involving lipoxygenases. These enzymes catalyze the introduction of a hydroxyl group at the eighth carbon of arachidonic acid, leading to the formation of this compound .

Classification

This compound falls under the category of organic compounds known as eicosanoids. Eicosanoids are signaling molecules that have diverse roles in inflammation, immunity, and other physiological processes. Specifically, 8-hydroxyicosa-5,9,11,14-tetraenoic acid is classified as a hydroxyeicosatetraenoic acid due to its hydroxyl functional group.

Synthesis Analysis

Methods

The synthesis of 8-hydroxyicosa-5,9,11,14-tetraenoic acid can be achieved through several methods:

  1. Enzymatic Hydroxylation: The most common method involves the enzymatic conversion of arachidonic acid using lipoxygenases. This process introduces a hydroxyl group at the 8th carbon position.
  2. Chemical Synthesis: Chemical methods may also be employed, utilizing reagents such as osmium tetroxide or potassium permanganate to achieve selective hydroxylation under controlled conditions .

Technical Details

In laboratory settings, enzymatic synthesis typically occurs in bioreactors optimized for high yield and purity. Genetically engineered microorganisms expressing specific lipoxygenases can be used to enhance production efficiency. Purification techniques such as chromatography are then applied to isolate the desired compound from reaction mixtures.

Molecular Structure Analysis

Structure

The molecular formula for 8-hydroxyicosa-5,9,11,14-tetraenoic acid is C20H32O3C_{20}H_{32}O_3, and its molecular weight is approximately 320.5 g/mol. The structural representation includes four double bonds (indicated by the "tetraenoic" designation) and a hydroxyl group at the eighth carbon position.

Data

  • IUPAC Name: 8-hydroxyicosa-5,9,11,14-tetraenoic acid
  • InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H
  • PubChem CID: 1898 .
Chemical Reactions Analysis

Reactions

8-Hydroxyicosa-5,9,11,14-tetraenoic acid participates in various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  2. Reduction: The double bonds within the molecule can be reduced to yield saturated derivatives.
  3. Substitution: The hydroxyl group may undergo nucleophilic substitution reactions with other functional groups.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Chromium trioxide or potassium permanganate.
  • Reduction: Hydrogen gas in the presence of palladium catalysts.
  • Substitution: Halides such as HCl or HBr under acidic or basic conditions.

Major products formed from these reactions include:

  • Oxidation leads to 8-oxoicosa-5,9,11,14-tetraenoic acid.
  • Reduction produces 8-hydroxyicosanoic acid.
  • Substitution yields halogenated derivatives.
Mechanism of Action

Process

The mechanism of action for 8-hydroxyicosa-5,9,11,14-tetraenoic acid involves its interaction with various cellular pathways:

  1. Cellular Signaling: It modulates signaling pathways related to inflammation and cell growth.
  2. Biochemical Pathways: It is involved in lipoxygenase-mediated pathways that regulate eicosanoid production and function.

Data

Research indicates that 8-hydroxyicosa-5,9,11,14-tetraenoic acid can activate specific receptors that influence gene expression related to inflammatory responses and cardiovascular functions.

Physical and Chemical Properties Analysis

Physical Properties

8-Hydroxyicosa-5,9,11,14-tetraenoic acid is typically a viscous liquid at room temperature with a characteristic odor.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and methanol.
  • Stability: Relatively stable under neutral pH conditions but can degrade under extreme pH or oxidative environments.

Relevant data from studies suggest that its stability and reactivity are influenced by environmental factors such as temperature and pH .

Applications

Scientific Uses

The applications of 8-hydroxyicosa-5,9,11,14-tetraenoic acid span various fields:

  1. Biological Research: It serves as a model compound for studying the effects of hydroxylated fatty acids on cellular processes.
  2. Pharmacology: Investigated for potential therapeutic roles in managing inflammatory diseases and cardiovascular conditions.
  3. Biochemistry: Utilized in studies focused on eicosanoid metabolism and signaling pathways related to health and disease .
Biosynthesis and Metabolic Pathways of 8-Hydroxyicosa-5,9,11,14-tetraenoic Acid

Enzymatic Hydroxylation Mechanisms in Eicosanoid Synthesis

8(S)-Hydroxyicosa-5,9,11,14-tetraenoic acid (8(S)-HETE) is biosynthesized primarily through enzymatic hydroxylation of arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid). This transformation is catalyzed by fatty acid hydratases (FAHs; EC 4.2.1.53), flavin adenine dinucleotide (FAD)-containing enzymes that regioselectively add a hydrogen atom and hydroxyl group from water to the cis-double bonds of unsaturated fatty acids. FAHs demonstrate remarkable positional specificity, with certain isoforms (e.g., HFam 2 and HFam 3 enzymes) preferentially targeting the C8 position of arachidonic acid to generate 8(S)-HETE stereospecifically [2] [5].

These enzymes are phylogenetically classified into 11 homologous families (HFams) based on sequence similarity, yet enzymes within the same family may exhibit divergent regioselectivities. For instance, HFam 2 encompasses FAHs that hydroxylate C14–C22 unsaturated fatty acids at positions 9, 12, or both, while HFam 3 enzymes predominantly target the C9 position. Protein engineering has successfully shifted this selectivity, as demonstrated by the engineered FA-HY1 variant from Lactobacillus acidophilus, which achieves >90% C15-hydroxylation of eicosapentaenoic acid [2].

Key enzymatic characteristics:

  • Reaction mechanism: Concerted syn-addition of water across the C8–C9 cis-double bond
  • Cofactor dependence: FAD facilitates electron transfer during hydroxylation
  • Stereochemical control: Exclusive production of the S-enantiomer at C8 [5]

Table 1: Classification of Fatty Acid Hydratases (FAHs) Relevant to 8-HETE Biosynthesis

FAH SubtypeHFamRegioselectivityRepresentative Source Organisms
cis-Δ93C10-hydroxylationPediococcus pentosaceus, Lactiplantibacillus plantarum
cis-Δ122C13-hydroxylationLactobacillus amylovorus, Ligilactobacillus ubinensis
cis-Δ9/122Dual C10/C13-hydroxylationEnterococcus avium, Leuconostoc pseudomesenteroides
cis-Δ8*2/3C8-hydroxylation (engineered)Lactobacillus acidophilus (FA-HY1 variant)

Note: Natural C8-specific FAHs remain elusive; current 8(S)-HETE production relies on engineered enzymes or non-enzymatic oxidation.

Role of Cytochrome P450 Isoforms in Position-Specific Hydroxylation

Cytochrome P450 (CYP) monooxygenases constitute the principal mammalian enzymatic system for 8-HETE biosynthesis. These hemeproteins catalyze the stereo- and regioselective insertion of oxygen at the C8 position of arachidonic acid via a complex mechanism involving NADPH-dependent reduction and oxygen activation. Human CYP isoforms CYP1A2, CYP2C9, and CYP2E1 demonstrate significant 8-HETE synthase activity, with CYP1A2 exhibiting the highest positional specificity for C8-hydroxylation [9].

The catalytic cycle involves:

  • Arachidonic acid coordination to the ferric (Fe³⁺) heme iron
  • Single-electron reduction to form Fe²⁺-O₂ complex
  • Second reduction/protonation generating reactive ferryl species (Fe⁴⁺=O)
  • Hydrogen abstraction from C8 followed by oxygen rebound

This pathway is competitively integrated within the broader arachidonic acid metabolic network, where CYP isoforms simultaneously generate positional HETE isomers (5-, 8-, 9-, 11-, 12-, 15-, 16-, 19-, and 20-HETE) with distinct biological activities. The KEGG pathway map00590 (Arachidonic acid metabolism) delineates these competing routes, with CYP-derived 8-HETE constituting 5-12% of total HETEs in human endothelial cells under physiological conditions [1] [9].

Table 2: Cytochrome P450 Isoforms Involved in Arachidonic Acid Hydroxylation

CYP IsoformPrimary HETE RegioisomersRelative 8-HETE Yield (%)Tissue Localization
CYP1A28-, 9-, 11-HETE45-50%Liver, extrahepatic tissues
CYP2C911-, 15-, 19-HETE10-15%Vascular endothelium, liver
CYP2E18-, 14-, 15-HETE20-25%Liver, respiratory epithelium
CYP4A1119-, 20-HETE<5%Kidney vasculature

Microbial Biotransformation Pathways in Fungal-Host Interactions

Bacterial systems employ fundamentally distinct mechanisms for 8-HETE production compared to mammalian CYP pathways. Fungal-bacterial symbiotic systems utilize dual-enzyme strategies wherein sequential hydratases convert arachidonic acid to dihydroxy derivatives via 8-HETE intermediates. Bifidobacterium and Lactobacillus species express modular FAH systems that hydroxylate unsaturated fatty acids at multiple positions. For instance, Bifidobacterium apri DSM 100238 T encodes a 622-amino acid HFam 2 hydratase (DSM100238T-HY64.1) that exhibits broad substrate flexibility toward C18–C22 PUFAs [2].

Notably, engineered dual-protein systems co-expressing FAHs with complementary regioselectivities significantly enhance di-HFA production efficiency. When a Δ9-specific FAH (e.g., WIL0055-HY36.4 from Limosilactobacillus sp.) is coupled with a Δ12-specific isoform (e.g., WIL0055-HY35.1), arachidonic acid undergoes sequential hydroxylation at C10 and C13 positions. While not directly producing 8-HETE, this paradigm demonstrates microbial capacity for complex regioselective modifications that could be harnessed for 8-HETE biosynthesis through enzyme engineering [2].

Interplay with Arachidonic Acid β-Oxidation and Competing Metabolic Routes

8(S)-HETE exists in dynamic equilibrium with competing arachidonic acid metabolic pathways. The KEGG pathway map00590 illustrates three primary fates for arachidonic acid:

  • Cyclooxygenase (COX) pathway: Prostaglandin/thromboxane synthesis
  • Lipoxygenase (ALOX) pathway: Leukotriene/HETE production (e.g., 5(S)-HETE via ALOX5) [4]
  • CYP pathway: Position-specific HETE generation, including 8(S)-HETE

β-Oxidation represents a significant catabolic route for 8(S)-HETE, with peroxisomal acyl-CoA synthetases activating the carboxyl group to form 8(S)-hydroxy-5,9,11,14-eicosatetraenoyl-CoA. This activated species undergoes two cycles of β-oxidation primarily in hepatic peroxisomes, yielding 16-carbon hydroxy-fatty acyl-CoAs that are subsequently shuttled to mitochondria for complete oxidation [4] [9].

Competition with leukotriene biosynthesis is particularly consequential. Arachidonic acid metabolism through 5-lipoxygenase (ALOX5) generates 5(S)-HETE, which serves as the precursor for pro-inflammatory leukotriene B₄ (LTB₄). The KEGG compound database (C02165) confirms that LTB₄ biosynthesis shares the same arachidonic acid substrate pool as 8(S)-HETE production, creating a metabolic branch point with significant pathophysiological implications [9].

Table 3: Metabolic Fate of Arachidonic Acid via Competing Pathways

Metabolic RouteKey EnzymesPrimary ProductsRelative Flux vs. 8-HETE Pathway
CYP hydroxylationCYP1A2, CYP2E18-HETE, 19-HETE, 20-HETEReference (100%)
Lipoxygenase pathwayALOX5, ALOX12, ALOX155-HETE, 12-HETE, 15-HETE300-400%
Cyclooxygenase pathwayCOX-1, COX-2Prostaglandins, thromboxanes500-700%
Peroxisomal β-oxidationAcyl-CoA synthetase, oxidaseChain-shortened metabolites20-30% (of 8-HETE)
ω-oxidationCYP4F enzymes18-, 19-, 20-HETEs50-80%

Properties

Product Name

8-Hydroxyicosa-5,9,11,14-tetraenoic acid

IUPAC Name

8-hydroxyicosa-5,9,11,14-tetraenoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)

InChI Key

NLUNAYAEIJYXRB-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O

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